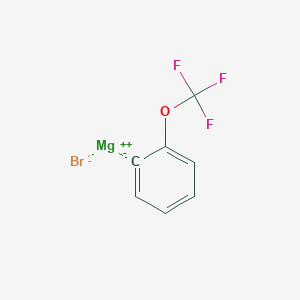

(2-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-MeTHF

Übersicht

Beschreibung

(2-(Trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in 2-methyltetrahydrofuran, is a Grignard reagent widely used in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable tool in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of 2-(trifluoromethoxy)bromobenzene with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Temperature: Typically maintained at room temperature or slightly elevated.

Time: The reaction is allowed to proceed for several hours to ensure complete formation of the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of (2-(trifluoromethoxy)phenyl)magnesium bromide follows similar principles but is optimized for larger quantities. The process involves:

Large-scale reactors: Equipped with efficient stirring and temperature control systems.

Continuous monitoring: To ensure the reaction proceeds smoothly and the desired product is obtained with high purity.

Purification: The final product is often purified using techniques such as distillation or crystallization to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Trifluoromethoxy)phenyl)magnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.

Substitution reactions: Can replace halogens or other leaving groups in organic molecules.

Coupling reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl compounds: Aldehydes and ketones are common reactants.

Solvents: 2-methyltetrahydrofuran is typically used, but other ethers like tetrahydrofuran can also be employed.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products

The major products formed from reactions involving (2-(trifluoromethoxy)phenyl)magnesium bromide include:

Alcohols: From nucleophilic addition to carbonyl compounds.

Substituted aromatic compounds: From substitution reactions.

Biaryl compounds: From cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

(2-(trifluoromethoxy)phenyl)magnesium bromide has a wide range of applications in scientific research:

Organic synthesis: Used to introduce the (2-(trifluoromethoxy)phenyl) group into various molecules.

Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.

Material science: Utilized in the development of new materials with unique properties.

Agrochemicals: Involved in the synthesis of compounds used in agriculture.

Wirkmechanismus

The mechanism by which (2-(trifluoromethoxy)phenyl)magnesium bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluoro-2-methylphenylmagnesium bromide

- 3,4-Difluorophenylmagnesium bromide

- (2-methyl-4-(trifluoromethoxy)phenyl)magnesium bromide

Uniqueness

(2-(Trifluoromethoxy)phenyl)magnesium bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties.

Biologische Aktivität

(2-(Trifluoromethoxy)phenyl)magnesium bromide, a Grignard reagent, is recognized for its significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with the molecular formula C8H6BrF3MgO and a molecular weight of approximately 279.339 g/mol, features a trifluoromethoxy group that enhances its chemical reactivity and biological properties. Its applications extend into medicinal chemistry, where derivatives synthesized from this reagent show potential therapeutic effects, particularly against cardiovascular diseases.

The trifluoromethoxy group imparts unique electronic characteristics to (2-(trifluoromethoxy)phenyl)magnesium bromide, enhancing its nucleophilicity. This compound primarily acts as a nucleophile in reactions with electrophilic centers, such as carbonyl groups in aldehydes and ketones. The general mechanism involves:

- Nucleophilic Attack : The carbon atom bonded to magnesium attacks the electrophilic carbon of the carbonyl compound.

- Formation of New Bonds : This interaction leads to the formation of new carbon-carbon bonds and the generation of alcohols upon protonation.

- Stabilization : The magnesium atom stabilizes the negative charge developed during the transition state, facilitating bond formation.

Biological Activity

The biological activity of (2-(trifluoromethoxy)phenyl)magnesium bromide is primarily linked to its derivatives, which have been explored for various therapeutic applications:

- Inhibition of Cholesteryl Ester Transfer Protein (CETP) : Compounds derived from this Grignard reagent have shown promise as inhibitors of CETP, a target in cardiovascular disease treatment. The trifluoromethoxy substitution enhances the potency and selectivity of these derivatives.

- Synthesis of Bioactive Compounds : The ability to form complex organic molecules allows for the synthesis of compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.

Case Studies

Research has demonstrated the utility of (2-(trifluoromethoxy)phenyl)magnesium bromide in synthesizing bioactive compounds:

-

Anti-inflammatory Activity : A study evaluated various synthesized compounds for their anti-inflammatory effects using the carrageenan-induced paw edema model. Certain derivatives exhibited significant inhibition compared to standard drugs like ibuprofen .

Compound Edema Volume ± S.E after 3 h % Inhibition after 3 h Potency A 1.080 ± 0.030 49.76 0.68 B 1.133 ± 0.049 47.30 0.64 C 1.000 ± 0.025 53.48 0.73 D 0.966 ± 0.021 55.06 0.75 E 1.883 ± 0.074 12.41 0.17 - Antimicrobial Activity : Other studies have screened derivatives against various bacterial strains, revealing good to excellent antimicrobial activities compared to established antibiotics .

Comparative Analysis

The unique trifluoromethoxy group distinguishes (2-(trifluoromethoxy)phenyl)magnesium bromide from structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Trifluoromethoxy)phenylmagnesium bromide | C7H4BrF3MgO | Lacks methyl substitution; used in similar reactions |

| (2-sec-Butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide | C10H10BrF3MgO | Contains a sec-butyl group; alters steric properties |

| m-Trifluoro-methyl-phenyl-magnesium bromide | C7H4BrF3Mg | Different position for trifluoro group; varied reactivity |

The distinct substitution pattern enhances its reactivity and biological activity compared to other Grignard reagents.

Eigenschaften

IUPAC Name |

magnesium;trifluoromethoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3O.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMKSGPPADFSH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)OC(F)(F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3MgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.